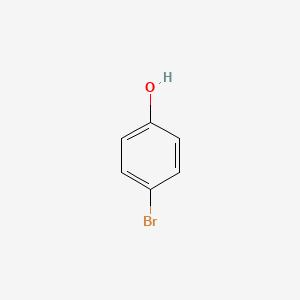

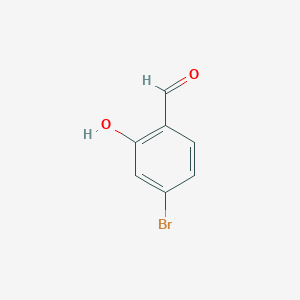

4-Bromo-2-hydroxybenzaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

4-bromo-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTWKHXDFATMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398953 | |

| Record name | 4-Bromo-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22532-62-3 | |

| Record name | 4-Bromo-2-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22532-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-hydroxybenzaldehyde

CAS Number: 22532-62-3

This technical guide provides a comprehensive overview of 4-Bromo-2-hydroxybenzaldehyde, a key organic intermediate with applications in the pharmaceutical, agrochemical, and dye industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, and potential biological relevance.

Core Properties and Data

This compound, also known as 4-bromosalicylaldehyde, is a substituted aromatic aldehyde. Its chemical structure consists of a benzene (B151609) ring functionalized with a bromine atom, a hydroxyl group, and a formyl group at positions 4, 2, and 1, respectively.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 22532-62-3 | [1][2] |

| Molecular Formula | C₇H₅BrO₂ | [1][3] |

| Molecular Weight | 201.02 g/mol | [1][3] |

| Appearance | White to pale yellow solid | [4] |

| Melting Point | 50-54 °C | [5] |

| Boiling Point | 256.2 °C at 760 mmHg | [3][4] |

| Flash Point | >110 °C (>230 °F) - closed cup | [6] |

| Solubility | Soluble in methanol. | [7] |

| InChI Key | HXTWKHXDFATMSP-UHFFFAOYSA-N | [5] |

| SMILES | Oc1cc(Br)ccc1C=O | [5] |

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[2][8] It is also considered very toxic to aquatic life.[8] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H410 (Very toxic to aquatic life with long-lasting effects).[6]

Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Experimental Protocols

The synthesis of this compound is commonly achieved through the ortho-formylation of 4-bromophenol (B116583) via the Reimer-Tiemann reaction.

Synthesis via Reimer-Tiemann Reaction

This protocol outlines a laboratory-scale synthesis of this compound from 4-bromophenol.

Materials:

-

4-bromophenol

-

Sodium hydroxide (B78521) (NaOH)

-

Chloroform (B151607) (CHCl₃)

-

Tetrabutylammonium (B224687) chloride (phase transfer catalyst)

-

Isobutanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium bisulfite (NaHSO₃)

-

Sulfuric acid (H₂SO₄)

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, add 0.4 mol of 4-bromophenol.

-

Base Addition: Add 160 mL of a 40% aqueous solution of sodium hydroxide. Stir the mixture for 30 minutes until a uniform solution is obtained.

-

Temperature Control: Cool the reaction mixture to 65-70°C.

-

Catalyst and Solvent Addition: Add 0.0016 mol of tetrabutylammonium chloride dissolved in a mixture of 52 mL of 1,4-dioxane and isobutanol (30:1 v/v).

-

Chloroform Addition: Charge a dropping funnel with 0.52 mol of chloroform. While maintaining the reaction temperature below 70°C, add the chloroform dropwise to the reaction mixture. The addition should be controlled to manage the exothermic reaction.

-

Reaction Completion: After the complete addition of chloroform, continue stirring the mixture for 1 hour at 65-70°C.

-

Work-up and Purification:

-

Acidify the reaction mixture with a 1:1 (v/v) solution of hydrochloric acid until the pH reaches 2-3.

-

Perform vacuum filtration to separate the solid and liquid phases.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with 20 mL portions of diethyl ether.

-

Combine the ether extracts with the oily layer from the filtration and remove the ether by distillation.

-

Subject the residue to steam distillation.

-

Add the steam distillate to a saturated solution of sodium bisulfite and shake vigorously to precipitate the bisulfite adduct.

-

Decompose the adduct with a 10% sulfuric acid solution.

-

Dry the resulting product with anhydrous calcium chloride to obtain pure this compound.

-

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a comprehensive set of publicly available, fully assigned spectra for this specific compound is limited, data for structurally related compounds can provide valuable reference points.

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aldehydic proton, the hydroxyl proton, and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the aldehyde, the carbon atoms of the aromatic ring (with variations in chemical shifts due to the different substituents), and the carbon bearing the hydroxyl group.

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the hydroxyl group, the C=O stretching of the aldehyde, and C-H and C=C stretching vibrations of the aromatic ring. The C-Br stretching frequency will also be present in the fingerprint region.

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (201.02 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 peak pattern for the molecular ion and any bromine-containing fragments.

Biological Activity and Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of various organic molecules with potential biological activities.

Role as a Synthetic Intermediate

A notable application of this compound is in the synthesis of pharmaceutical compounds. It has been utilized as a key starting material in the preparation of γ-secretase modulators.[7][9] Gamma-secretase is an enzyme implicated in the pathogenesis of Alzheimer's disease, and its modulation is a therapeutic strategy to reduce the production of amyloid-β peptides.

Potential Biological Activities of Derivatives

While direct biological studies on this compound are not extensively reported, derivatives of salicylaldehyde (B1680747) and other brominated aromatic compounds have shown a range of biological activities, including:

-

Antimicrobial and Antifungal Activity: Schiff bases derived from salicylaldehydes have demonstrated notable antibacterial and antifungal properties. The presence of the bromine atom may enhance the lipophilicity of such derivatives, potentially improving their ability to penetrate microbial cell membranes.

-

Anticancer Activity: Certain metal complexes of Schiff bases derived from 5-bromosalicylaldehyde (B98134) have been investigated for their anticancer properties.

Further research is required to elucidate the direct biological effects of this compound and its potential as a pharmacophore in drug design.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound via the Reimer-Tiemann reaction.

Caption: Workflow for the synthesis of this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | 22532-62-3 | FB11113 [biosynth.com]

- 4. Cas 22532-62-3,this compound | lookchem [lookchem.com]

- 5. 4-溴-2-羟基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-ブロモ-2-ヒドロキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound CAS-No-22532-62-3 - Career Henan Chemical Co. [coreychem.com]

- 8. This compound | C7H5BrO2 | CID 4066019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 22532-62-3 [chemicalbook.com]

Synthesis of 4-Bromo-2-hydroxybenzaldehyde from 4-Bromophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-hydroxybenzaldehyde, also known as 4-bromosalicylaldehyde, is a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] Its molecular structure lends itself to further chemical modifications, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic routes for preparing this compound from 4-bromophenol (B116583), with a focus on reaction mechanisms, detailed experimental protocols, and comparative data. The two principal methods discussed are the Reimer-Tiemann reaction and the magnesium-mediated ortho-formylation, each presenting distinct advantages in terms of yield, regioselectivity, and reaction conditions.

Introduction to Formylation of Phenols

The introduction of a formyl group (-CHO) onto an aromatic ring, known as formylation, is a fundamental transformation in organic synthesis. When applied to phenols, the position of formylation is critical, with ortho-hydroxybenzaldehydes (salicylaldehydes) being particularly important synthetic intermediates.[4][5] Several classical methods exist for the formylation of phenols, including the Reimer-Tiemann, Duff, Gattermann, and Vilsmeier-Haack reactions.[6][7] However, these methods often suffer from drawbacks such as low yields, lack of regioselectivity, and the use of hazardous reagents.[4]

This guide focuses on the most relevant and efficient methods for the regioselective ortho-formylation of 4-bromophenol to yield this compound.

Synthetic Pathways

Two primary synthetic strategies have proven effective for the conversion of 4-bromophenol to this compound: the Reimer-Tiemann reaction and magnesium-mediated ortho-formylation.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[8][9] The reaction typically involves treating a phenol (B47542) with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH).[9][10]

Mechanism: The reaction mechanism proceeds through the formation of a highly reactive electrophile, dichlorocarbene (B158193) (:CCl₂).[8][9][10]

-

Carbene Formation: The strong base deprotonates chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination to generate dichlorocarbene.[8][10]

-

Electrophilic Attack: The phenol is also deprotonated by the base to form a phenoxide ion. The electron-rich phenoxide ring then attacks the electron-deficient dichlorocarbene, preferentially at the ortho position due to a coordinating effect of the phenoxide oxygen.[8][11]

-

Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base to form the final aldehyde product after acidic workup.[8][10]

While classic, the Reimer-Tiemann reaction often results in moderate yields (20-35%) and can produce the para-isomer as a byproduct.[12] However, modifications using phase-transfer catalysts or ultrasound can significantly improve yields.[12]

Magnesium-Mediated ortho-Formylation (Casnati-Skattebøl Reaction)

A more modern and highly regioselective method for the ortho-formylation of phenols involves the use of magnesium salts.[5][6][13] This approach, often referred to as the Casnati-Skattebøl reaction, offers excellent yields and exclusively targets the ortho position.[4][5] The reaction utilizes paraformaldehyde as the formylating agent in the presence of magnesium dichloride (MgCl₂) and a base like triethylamine (B128534) (Et₃N).[4][13]

Mechanism: The high ortho-selectivity is attributed to the formation of a magnesium-phenoxide complex.

-

Complex Formation: The phenol reacts with magnesium dichloride and triethylamine to form a phenoxymagnesium chloride complex.

-

Directed Formylation: Paraformaldehyde depolymerizes to formaldehyde (B43269), which then coordinates to the magnesium ion. This chelation directs the electrophilic attack of formaldehyde specifically to the adjacent ortho position of the phenol.[6]

-

Oxidation & Hydrolysis: An intermediate hydroxymethylphenol is formed, which is subsequently oxidized to the aldehyde. Acidic workup liberates the final this compound product.

This method is noted for its mild conditions, high yields (often exceeding 80-90%), and avoidance of hazardous reagents like chloroform.[4]

Data Presentation

The following tables summarize quantitative data for the key synthetic methods.

Table 1: Comparison of Synthetic Methods

| Feature | Reimer-Tiemann Reaction | Magnesium-Mediated ortho-Formylation |

| Formylating Agent | Chloroform (CHCl₃) | Paraformaldehyde ((CH₂O)n) |

| Base/Catalyst | Strong base (e.g., NaOH) | MgCl₂ / Triethylamine |

| Typical Yield | 20-35% (unoptimized); >60% (with PTC)[12] | 80-90%[4] |

| Regioselectivity | ortho major, para byproduct | Exclusively ortho[4] |

| Reaction Conditions | Elevated temperature (65-70°C)[12] | Reflux (e.g., THF, ~66°C)[4] |

| Key Advantages | Cost-effective reagents | High yield, high regioselectivity, milder conditions |

| Key Disadvantages | Low yield, byproduct formation, use of CHCl₃ | Requires anhydrous conditions |

Experimental Protocols

Protocol 1: Modified Reimer-Tiemann Reaction

This protocol is an improved version of the classical Reimer-Tiemann reaction, employing a phase-transfer catalyst to enhance yield.[12]

Reagents and Quantities:

| Reagent | Molar Eq. | Quantity | Moles |

| 4-Bromophenol | 1.0 | (as per 0.4 mol scale) | 0.4 |

| Sodium Hydroxide (40% aq. sol.) | - | 160 mL | - |

| Chloroform | 1.3 | (as per 0.52 mol scale) | 0.52 |

| Tetrabutylammonium (B224687) chloride (PTC) | 0.004 | (as per 0.0016 mol scale) | 0.0016 |

| 1,4-Dioxane / Isobutanol (30:1) | - | 52 mL | - |

| Hydrochloric Acid (1:1) | - | As needed | - |

| Diethyl Ether | - | ~60 mL | - |

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 0.4 mol of 4-bromophenol and 160 mL of 40% sodium hydroxide solution.[12]

-

Stir the mixture for 30 minutes until uniform, then adjust the temperature to 65-70°C.[12]

-

Add 0.0016 mol of tetrabutylammonium chloride dissolved in 52 mL of the 1,4-dioxane/isobutanol solvent mixture.[12]

-

Add 0.52 mol of chloroform dropwise via the dropping funnel, maintaining the reaction temperature below 70°C.[12]

-

After the addition is complete, continue stirring at 65-70°C for 1 hour.[12]

-

Cool the reaction mixture to room temperature and acidify with a 1:1 hydrochloric acid solution to a pH of 2-3.[12]

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 20 mL portions of diethyl ether.[12]

-

Combine the organic layers, dry over anhydrous magnesium sulfate (B86663), and remove the solvent by rotary evaporation.

-

The crude product can be purified by steam distillation followed by formation and decomposition of the sodium bisulfite adduct to yield pure this compound.[12]

Protocol 2: Magnesium-Mediated ortho-Formylation

This protocol is adapted from a highly efficient and regioselective method for the synthesis of substituted salicylaldehydes.[4]

Reagents and Quantities:

| Reagent | Molar Eq. | Quantity (for 50 mmol scale) | Moles |

| 4-Bromophenol | 1.0 | 8.65 g | 0.05 |

| Anhydrous Magnesium Dichloride | 2.0 | 9.52 g | 0.1 |

| Paraformaldehyde | 3.0 | 4.50 g | 0.15 |

| Triethylamine | 2.0 | 10.12 g (13.9 mL) | 0.1 |

| Anhydrous Tetrahydrofuran (B95107) (THF) | - | 250 mL | - |

| Diethyl Ether | - | 100 mL | - |

| 1 N Hydrochloric Acid | - | 300 mL | - |

Procedure:

-

In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous magnesium dichloride (100 mmol) and paraformaldehyde (150 mmol).[4]

-

Add 250 mL of dry tetrahydrofuran (THF) via syringe.[4]

-

Add triethylamine (100 mmol) dropwise and stir the mixture for 10 minutes.[4]

-

Add a solution of 4-bromophenol (50 mmol) in a small amount of dry THF dropwise.[4]

-

Heat the mixture to a gentle reflux (approx. 75°C oil bath) for 2-4 hours. The reaction progress can be monitored by TLC.[4]

-

After completion, cool the reaction mixture to room temperature and add 100 mL of diethyl ether.[4]

-

Transfer the mixture to a 1-L separatory funnel and wash successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL).[4]

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.[4]

-

The resulting solid is this compound, which is often of high purity (≥95%). Further purification can be achieved by recrystallization from hexane.[4]

Mandatory Visualizations

Reaction Pathways and Workflows

Caption: Synthetic pathways to this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. H54850.06 [thermofisher.com]

- 3. This compound | 22532-62-3 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. organic chemistry - Products of Reimer–Tiemann reaction of 4-methylphenol - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. Page loading... [wap.guidechem.com]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

An In-depth Technical Guide to 4-Bromosalicylaldehyde: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-Bromosalicylaldehyde, a key intermediate in organic synthesis and pharmaceutical research. Detailed experimental protocols for its synthesis and derivatization are presented, alongside visualizations of relevant synthetic and biological pathways to support researchers in their laboratory work and drug discovery efforts.

Core Properties of 4-Bromosalicylaldehyde

4-Bromosalicylaldehyde, systematically named 4-bromo-2-hydroxybenzaldehyde, is a substituted aromatic aldehyde. Its utility in organic synthesis is significant, serving as a building block for more complex molecules, including Schiff bases and heterocyclic compounds. It has been identified as a potential precursor in the synthesis of γ-secretase modulators, which are of interest in the research of neurodegenerative diseases.[1]

Physical and Chemical Properties

The fundamental physical and chemical properties of 4-Bromosalicylaldehyde are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Bromosalicylaldehyde, 2-Hydroxy-4-bromobenzaldehyde |

| CAS Number | 22532-62-3[2] |

| Molecular Formula | C₇H₅BrO₂[2][3] |

| SMILES | C1=CC(=C(C=C1Br)O)C=O |

| InChI Key | HXTWKHXDFATMSP-UHFFFAOYSA-N |

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 201.02 g/mol |

| Appearance | White to light yellow or light orange powder/crystal |

| Melting Point | 50-54 °C[1][4] |

| Boiling Point | 256.2 °C (at 760 mmHg)[5]; 48-52 °C (at 0.04 Torr)[1][4] |

| Solubility | Soluble in methanol[1][4] |

| Density (Predicted) | 1.737 ± 0.06 g/cm³[1] |

| Flash Point | > 110 °C (> 230 °F)[6] |

| pKa (Predicted) | 7.21 ± 0.10[1] |

Spectral Data

Based on the structure and data from its isomers (e.g., 3-bromosalicylaldehyde and 5-bromosalicylaldehyde), the following spectral characteristics can be anticipated:

-

¹H NMR: Signals corresponding to the aldehydic proton (likely a singlet around 9.8 ppm), the phenolic hydroxyl proton (a broad singlet, chemical shift can vary), and three aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene (B151609) ring.

-

¹³C NMR: Resonances for the aldehydic carbonyl carbon (typically >190 ppm), and six distinct aromatic carbons, including those bonded to the hydroxyl, bromo, and aldehyde groups, as well as the unsubstituted carbons.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol (B47542) (broad, ~3100-3400 cm⁻¹), the C=O stretch of the aldehyde (~1660 cm⁻¹), and C-Br stretching vibrations.

-

Mass Spectrometry: A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Experimental Protocols

Detailed methodologies for the synthesis of 4-Bromosalicylaldehyde and its subsequent use in the formation of Schiff bases are outlined below.

Synthesis of Bromosalicylaldehydes via Ortho-formylation

While a specific protocol for the synthesis of 4-Bromosalicylaldehyde is not widely published, a general and efficient method for the regioselective ortho-formylation of phenols can be adapted. The following procedure for the synthesis of 3-bromosalicylaldehyde from 2-bromophenol (B46759) serves as a representative example.

Materials:

-

Anhydrous magnesium chloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine (B128534) (TEA)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

2-Bromophenol (or 3-bromophenol (B21344) for the synthesis of 4-bromosalicylaldehyde)

-

1 N Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet.

-

Charge the flask with anhydrous MgCl₂ (1.05 eq.), paraformaldehyde (1.5 eq.), and anhydrous THF.

-

Add triethylamine (1.05 eq.) dropwise to the stirred suspension.

-

Add the corresponding bromophenol (1.0 eq.) dropwise to the mixture.

-

Heat the reaction mixture to reflux (approximately 75 °C) and maintain for 3-4 hours under an argon atmosphere.

-

Cool the reaction mixture to room temperature and add diethyl ether.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 N HCl (3 times) and water (3 times).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization, typically from hexane, to obtain the bromosalicylaldehyde.

References

- 1. This compound CAS-No-22532-62-3 - Career Henan Chemical Co. [coreychem.com]

- 2. This compound | C7H5BrO2 | CID 4066019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromosalicylaldehyde [aromalake.com]

- 4. This compound | 22532-62-3 [chemicalbook.com]

- 5. This compound | 22532-62-3 | FB11113 [biosynth.com]

- 6. Cas 22532-62-3,this compound | lookchem [lookchem.com]

A Technical Guide to the Solubility of 4-Bromo-2-hydroxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-2-hydroxybenzaldehyde, a key intermediate in organic synthesis and pharmaceutical research. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and visualizes a typical experimental workflow.

Core Properties of this compound

Before addressing its solubility, it is essential to be familiar with the fundamental physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 22532-62-3 | [1] |

| Molecular Formula | C₇H₅BrO₂ | [1][2] |

| Molecular Weight | 201.02 g/mol | [1][2][3] |

| Appearance | White to light yellow to light orange powder/crystal | [4] |

| Melting Point | 50-54 °C | |

| Boiling Point | 48-52 °C at 0.04 Torr | [4] |

| Density | 1.737 ± 0.06 g/cm³ (Predicted) | [4] |

Solubility Data

The solubility of an organic compound is dependent on the physicochemical properties of both the solute and the solvent, as well as temperature and pressure.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide range of common organic solvents is limited in publicly available literature. The most definitive data point is for Dimethyl Sulfoxide (DMSO).

| Solvent | Solubility | Conditions | Reference |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (497.46 mM) | Ultrasonic treatment may be required. The hygroscopic nature of DMSO can impact solubility; freshly opened solvent is recommended. | [5] |

For in vivo research, the compound has been solubilized in various co-solvent systems to achieve a minimum concentration.

| Solvent System | Solubility | Reference |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [5] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [5] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [5] |

Qualitative Solubility Data

Several sources provide qualitative solubility information, indicating that this compound is soluble in methanol.[1][4][6]

Solubility of a Structurally Similar Compound

To provide further context for researchers, the following table presents solubility data for the isomeric compound, 3-Bromo-4-hydroxybenzaldehyde, in various organic solvents at 298.15 K (25 °C). This data, expressed in mole fraction (x₁), is derived from a comprehensive study and can serve as a useful reference for solvent selection.[7][8]

| Solvent | Mole Fraction Solubility (x₁) of 3-Bromo-4-hydroxybenzaldehyde at 298.15 K |

| N,N-Dimethylformamide (DMF) | 0.4431 |

| 1,4-Dioxane | 0.3832 |

| Dimethylsulfoxide (DMSO) | 0.3308 |

| n-Pentanol | 0.2831 |

| n-Butanol | 0.2452 |

| Isobutanol | 0.2115 |

| Ethyl Acetate | 0.2011 |

| n-Propanol | 0.1982 |

| Isopropanol | 0.1691 |

| Ethanol | 0.1583 |

| Acetonitrile | 0.1171 |

| Ethylene Glycol | 0.0989 |

| Methanol | 0.0921 |

| Cyclohexane | 0.0019 |

| Water | 0.0003 |

Experimental Protocols for Solubility Determination

For solvents where quantitative data is unavailable, the following detailed experimental protocol, based on the widely accepted isothermal shake-flask method, can be employed to determine the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade or higher)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step must be performed quickly to minimize temperature changes that could affect solubility.

-

-

Analysis:

-

HPLC Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

-

Accurately dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the chromatogram.

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

This method is suitable if this compound has a distinct absorbance peak at a wavelength where the solvent does not absorb.

-

Prepare standard solutions and generate a calibration curve based on absorbance at the wavelength of maximum absorbance (λmax).

-

Dilute the filtered sample and measure its absorbance.

-

Calculate the concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor used during sample preparation.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

- 1. This compound | 22532-62-3 [chemicalbook.com]

- 2. This compound | C7H5BrO2 | CID 4066019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound CAS-No-22532-62-3 - Career Henan Chemical Co. [coreychem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. Solubility of 3-Bromo-4-Hydroxybenzaldehyde in 16 Monosolvents at Temperatures from 278.15 to 323.15 K | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 4-Bromo-2-hydroxybenzaldehyde: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2-hydroxybenzaldehyde, a valuable intermediate in the fields of organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The presented data is crucial for the structural elucidation, identification, and quality control of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₅BrO₂ |

| Molecular Weight | 201.02 g/mol |

| CAS Number | 22532-62-3 |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 50-54 °C |

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. For comparative purposes, where direct experimental data for the target molecule is unavailable, data for the closely related isomer, 4-bromobenzaldehyde, is provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.8 (approx.) | Singlet | 1H | Aldehyde proton (-CHO) |

| 7.5-7.8 (approx.) | Multiplet | 3H | Aromatic protons |

| 11.0 (approx.) | Singlet | 1H | Hydroxyl proton (-OH) |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

¹³C NMR Spectrum of 4-Bromobenzaldehyde (Isomer)

Specific experimental ¹³C NMR data for this compound was not available in the searched literature. The following data is for the isomer 4-bromobenzaldehyde.

| Chemical Shift (δ) ppm | Assignment |

| 191.1 | Aldehyde carbon (C=O) |

| 135.1 | Aromatic carbon (C-CHO) |

| 132.5 | Aromatic carbon (C-H) |

| 131.0 | Aromatic carbon (C-Br) |

| 129.8 | Aromatic carbon (C-H) |

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound was not available in the searched literature. The following data represents characteristic absorption bands for substituted aromatic aldehydes.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Broad | O-H stretch (hydroxyl group) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 2700-2900 | Medium, two bands | C-H stretch (aldehyde) |

| 1650-1700 | Strong | C=O stretch (aldehyde) |

| 1550-1600 | Medium-Strong | C=C stretch (aromatic ring) |

| 1000-1100 | Strong | C-Br stretch |

| 650-900 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

The exact mass of this compound is 199.94729 Da.[1]

A representative mass spectrum for this compound was not found. The expected mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pattern:

The primary fragmentation would likely involve the loss of the aldehyde group (CHO) and subsequent fragmentation of the aromatic ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These are based on standard techniques for the analysis of small organic molecules.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR: Spectra are typically acquired with a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Spectra are usually acquired with proton decoupling to simplify the spectrum. A longer relaxation delay and a larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull: A small amount of the solid sample is ground with a drop of Nujol (mineral oil) to form a paste. The mull is then placed between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Procedure: A background spectrum of the empty sample compartment (or the KBr pellet/salt plates) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as methanol (B129727) or acetonitrile.

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Ionization: Electron Ionization (EI) is a common method for volatile and thermally stable compounds.

-

Procedure: The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Navigating the Safety Profile of 4-Bromo-2-hydroxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 4-Bromo-2-hydroxybenzaldehyde (CAS No. 22532-62-3), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] This document is intended to equip researchers, scientists, and drug development professionals with the necessary data and protocols to handle this compound safely and effectively in a laboratory and industrial setting.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrO₂ | [3] |

| Molecular Weight | 201.02 g/mol | [3] |

| Appearance | White to pale yellow solid/powder to crystal | [4][5] |

| Melting Point | 50-54 °C | [4][6][7] |

| Boiling Point | 256.2 °C | [8] |

| Flash Point | >110 °C (>230 °F) - closed cup | [7][9] |

| Density | 1.737 g/cm³ | [10] |

| Solubility | Soluble in methanol. | [1][5][10] |

| Vapor Pressure | 0.01 mmHg at 25°C | [10] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302 | Warning | Harmful if swallowed. | [3][10] |

| Skin Corrosion/Irritation | Category 2 | H315 | Warning | Causes skin irritation. | [3][10] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Warning | Causes serious eye irritation. | [3][10] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400 | Warning | Very toxic to aquatic life. | [3][10] |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 | H410 | Warning | Very toxic to aquatic life with long lasting effects. | [7][9] |

GHS Pictograms:

Toxicological Information

Detailed toxicological data for this compound is limited. Much of the understanding of its toxicological profile is derived from its hazard classifications and data from structurally related compounds such as salicylaldehyde (B1680747) and other brominated phenols.

| Toxicological Endpoint | Data for this compound | Read-Across Data (Related Compounds) |

| Acute Oral Toxicity | Classified as Category 4 (Harmful if swallowed).[3][10] No specific LD50 value is publicly available. | Salicylaldehyde has a moderate acute oral toxicity with an LD50 in rats between 0.3 and 2.0 g/kg. p-Hydroxybenzaldehyde has a low acute oral toxicity with an LD50 in rats of 4.0 g/kg. |

| Acute Dermal Toxicity | No data available. | Tests on rabbits with salicylaldehyde and p-hydroxybenzaldehyde indicate they are not absorbed through the skin in toxic amounts. |

| Acute Inhalation Toxicity | No data available. | No reliable studies are available for related compounds. |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2).[3][10] | Undiluted 2-hydroxybenzaldehyde caused slight to well-defined erythema and slight to severe edema in rabbits.[4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A).[3][10] | Salicylaldehyde is appreciably irritating to the eyes and may cause pain and some corneal injury. p-Hydroxybenzaldehyde is slightly irritating to the eyes. |

| Respiratory or Skin Sensitization | No data available. | 2-Hydroxybenzaldehyde is considered a skin sensitizer.[4] |

| Germ Cell Mutagenicity | No data available. | 2-Hydroxybenzaldehyde is considered non-genotoxic in vivo.[4] |

| Carcinogenicity | No data available. | No data is available for related compounds like 2-hydroxybenzaldehyde.[4] |

| Reproductive Toxicity | No data available. | For 2-hydroxybenzaldehyde, the No Observed Adverse Effect Level (NOAEL) for developmental effects in rats was determined to be 160 mg/kg bw/day.[4] |

| Specific Target Organ Toxicity (Single Exposure) | No data available. | May cause respiratory irritation is a hazard statement for some related benzaldehydes. |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | |

| Aspiration Hazard | Not classified as an aspiration hazard. |

Ecotoxicological Information

| Ecotoxicological Endpoint | Data for this compound | Read-Across Data (Related Compounds) |

| Acute Aquatic Toxicity | Classified as Acute 1, Very toxic to aquatic life.[3][10] | 2,4-Dibromophenol (2,4-DBP): EC50 for Daphnia magna is 2.17 mg/L. 2,6-Dibromophenol (2,6-DBP): EC50 for Daphnia magna is 2.78 mg/L. 2,4,6-Tribromophenol (2,4,6-TBP): EC50 for Daphnia magna is 1.57 mg/L.[10] 2-Hydroxybenzaldehyde: Acute aquatic toxicity values are between 1 and 10 mg/L for fish, invertebrates, and algae.[4] |

| Chronic Aquatic Toxicity | Classified as Chronic 1, Very toxic to aquatic life with long lasting effects.[7][9] | 2-Hydroxybenzaldehyde: Chronic toxicity values are less than 1 mg/L for invertebrates and algae.[4] |

Experimental Protocols

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to determine the hazardous properties of chemicals. The following are summaries of relevant OECD test guidelines for assessing the skin and eye irritation potential of a substance like this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro test is designed to predict the skin irritation potential of a chemical.

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. This model consists of non-transformed, human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis.

Methodology:

-

Preparation of Tissues: The RhE tissues are pre-incubated in a chemically defined medium.

-

Application of Test Chemical: A small volume of the test chemical (solid or liquid) is applied to the surface of the RhE tissue.

-

Exposure and Post-Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes), followed by a post-incubation period (e.g., 42 hours) in fresh medium after rinsing.

-

Viability Assessment: Cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan (B1609692) salt. The amount of formazan produced is quantified spectrophotometrically.

-

Data Interpretation: A chemical is identified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control.

Acute Eye Irritation/Corrosion (OECD 405)

This in vivo test provides information on the health hazards likely to arise from exposure of the eye to a test substance.[6]

Principle: The test substance is applied in a single dose to the conjunctival sac of one eye of an albino rabbit, with the untreated eye serving as a control.[6] The degree of eye irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.

Methodology:

-

Animal Selection and Preparation: Healthy young adult albino rabbits are used. The eyes are examined for any pre-existing defects.

-

Application of Test Substance: A single dose of the test substance (liquid or solid) is instilled into the conjunctival sac of one eye. The eyelids are then held together for about one second.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[6] If effects are reversible, observations may continue for up to 21 days.

-

Scoring of Ocular Lesions: Lesions of the cornea (opacity), iris, and conjunctivae (redness, swelling, discharge) are scored according to a standardized system.

-

Data Interpretation: The scores are evaluated in conjunction with the nature and severity of the lesions and their reversibility to determine the irritation potential.

Signaling Pathways and Workflows

Proposed Metabolic Pathway of this compound

While the specific metabolic pathway of this compound has not been elucidated, a plausible pathway can be proposed based on the metabolism of other brominated aromatic compounds and salicylaldehydes. Key metabolic processes for brominated compounds include oxidative debromination and conjugation (glucuronidation and sulfation). Salicylaldehyde is known to be metabolized to salicylic (B10762653) acid.

Caption: Proposed metabolic pathway for this compound.

Experimental Workflow for Safety Assessment

A structured workflow is essential for the comprehensive safety assessment of a chemical. This typically involves a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies if necessary.

Caption: General workflow for chemical safety assessment.

Safe Handling and First Aid

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Use in a well-ventilated area or under a chemical fume hood.

-

Avoid breathing dust.

-

Keep away from sources of ignition.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep in a dark place.[5]

-

Store at room temperature or as recommended by the supplier.[5]

First Aid Measures:

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Get medical help.[10]

-

If on Skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical advice/attention if eye irritation persists.[10]

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.[10]

Spill and Disposal:

-

Spill: Avoid dust formation.[10] Collect spillage and arrange for disposal. Prevent further leakage or spillage if safe to do so.[10]

-

Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[10]

This guide is intended for informational purposes and should not be a substitute for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols. Always consult the most current SDS for this compound from your supplier before use.

References

- 1. research.wur.nl [research.wur.nl]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C7H5BrO2 | CID 4066019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity 4-Bromo-2-hydroxybenzaldehyde for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Suppliers, Synthetic Applications, and Biological Relevance

This technical guide provides a comprehensive overview of high-purity 4-Bromo-2-hydroxybenzaldehyde, a versatile aromatic aldehyde crucial for research and development in medicinal chemistry, organic synthesis, and materials science. This document details commercially available sources, provides key quantitative data, outlines experimental protocols for its application in the synthesis of bioactive molecules, and explores its relevance to significant biological signaling pathways.

Commercial Availability and Specifications

High-purity this compound is readily available from a range of commercial suppliers, catering to the needs of academic research and industrial drug development. The purity and specifications can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific application. The following table summarizes the quantitative data from various suppliers.

| Supplier | Purity Specification | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Additional Notes |

| Sigma-Aldrich | 97% | C₇H₅BrO₂ | 201.02 | 22532-62-3 | - |

| MedchemExpress | 99.97% | C₇H₅BrO₂ | 201.02 | 22532-62-3 | Biochemical reagent |

| Santa Cruz Biotechnology | ≥98% | C₇H₅BrO₂ | 201.02 | 22532-62-3 | Classified as a Dangerous Good for transport[1] |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | C₇H₅BrO₂ | 201.02 | 22532-62-3 | Also known as 4-Bromosalicylaldehyde |

| Chem-Impex | ≥ 98% (HPLC) | C₇H₅BrO₂ | 201.02 | 22532-62-3 | Important intermediate for pharmaceuticals targeting neurological disorders |

| Biosynth | - | C₇H₅BrO₂ | 201.02 | 22532-62-3 | Also known as 4-Bromosalicylaldehyde |

| Career Henan Chemical Co. | ≥98% | C₇H₅BrO₂ | 201.02 | 22532-62-3 | Used in the synthesis of BIIB042, a γ-secretase modulator[2] |

| Oakwood Chemical | - | C₇H₅BrO₂ | 201.02 | 22532-62-3 | - |

Synthetic Applications and Experimental Protocols

This compound is a valuable building block in organic synthesis, primarily utilized for the preparation of Schiff bases, kinase inhibitors, and other heterocyclic compounds with potential therapeutic applications.

Synthesis of Schiff Bases and their Metal Complexes

Schiff bases derived from this compound are versatile ligands in coordination chemistry and have demonstrated significant antimicrobial and anticancer activities.

Experimental Protocol: Synthesis of a Schiff Base from this compound and Aniline (B41778)

This protocol describes a general procedure for the synthesis of a Schiff base via the condensation of this compound with aniline.

-

Dissolution: In a round-bottom flask, dissolve 1.0 g (5.0 mmol) of this compound in 20 mL of absolute ethanol (B145695).

-

Addition of Amine: To this solution, add a stoichiometric amount of aniline (0.47 g, 5.0 mmol).

-

Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated Schiff base is then collected by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.

-

Characterization: The structure of the synthesized Schiff base can be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and mass spectrometry.

Experimental Protocol: Synthesis of a Metal Complex with a this compound-derived Schiff Base

This protocol outlines a general method for the synthesis of a metal complex using a pre-synthesized Schiff base ligand.

-

Ligand Solution: Dissolve the synthesized Schiff base (1.0 mmol) in 20 mL of a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask, with gentle heating if necessary.

-

Metal Salt Solution: In a separate flask, dissolve a stoichiometric amount of a metal salt (e.g., copper(II) acetate, 0.5 mmol for a 2:1 ligand-to-metal ratio) in the same solvent.

-

Complexation: Slowly add the metal salt solution to the Schiff base solution with constant stirring.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated for several hours. The formation of the complex is often indicated by a color change and precipitation.

-

Isolation and Purification: The precipitated metal complex is collected by filtration, washed with the solvent, and dried in a desiccator.

References

Molecular weight and formula of 4-Bromo-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Bromo-2-hydroxybenzaldehyde, a key intermediate in various fields of chemical synthesis. It details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its applications, particularly in the realm of drug discovery and materials science.

Core Properties and Data

This compound, also known as 4-bromosalicylaldehyde, is a substituted aromatic aldehyde. Its chemical structure, featuring a bromine atom and a hydroxyl group on the benzaldehyde (B42025) ring, makes it a versatile precursor for the synthesis of more complex molecules.[1]

Below is a summary of its key quantitative data:

| Property | Value |

| Molecular Formula | C₇H₅BrO₂ |

| Molecular Weight | 201.02 g/mol [1][2][3][4][5][6] |

| CAS Number | 22532-62-3[2][3][4] |

| Melting Point | 50-54 °C[1][4][7] |

| Boiling Point | 256.20 °C[6] |

| Appearance | White to pale yellow solid[1] |

| Solubility | Soluble in methanol[7][8] |

Experimental Protocol: Synthesis via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction provides a cost-effective method for the synthesis of this compound from 4-bromophenol (B116583).[9] This reaction involves the ortho-formylation of a phenol (B47542) in a basic solution.[9] The traditional method often results in low yields, but the use of phase transfer catalysts can significantly improve the outcome.[9]

Materials:

-

4-bromophenol (0.4 mol)

-

40% Sodium hydroxide (B78521) solution (160 mL)

-

Tetrabutylammonium (B224687) chloride (0.0016 mol)

-

Isobutanol

-

Chloroform (B151607) (0.52 mol)

-

Hydrochloric acid (1:1 volume ratio)

-

Ether

-

Saturated sodium bisulfite solution

-

10% Sulfuric acid

-

Anhydrous calcium chloride

Procedure:

-

In a four-necked flask, combine 0.4 mol of 4-bromophenol and 160 mL of 40% sodium hydroxide solution.

-

Stir the mixture for 30 minutes until it is uniform, then cool to 65-70°C.

-

Prepare a mixture of 52 mL of 1,4-dioxane and isobutanol (30:1 v/v) and dissolve 0.0016 mol of tetrabutylammonium chloride in it. Add this solution to the flask.

-

Add 0.52 mol of chloroform to a dropping funnel.

-

Once the temperature of the flask reaches 50-60°C, begin the dropwise addition of chloroform, ensuring the temperature does not exceed 70°C.

-

After the complete addition of chloroform, continue to stir the mixture for 1 hour at 65-70°C.

-

Acidify the reaction mixture with a 1:1 solution of hydrochloric acid until the pH is between 2 and 3.

-

Perform vacuum filtration to separate the solid and liquid phases.

-

Transfer the liquid phase to a separatory funnel and extract the aqueous layer three times with 20 mL of ether.

-

Combine the ether extracts with the oil layer and remove the ether via distillation.

-

Perform steam distillation on the residue.

-

Add the distillate to a saturated solution of sodium bisulfite and shake vigorously to precipitate the adduct.

-

Decompose the adduct using 10% sulfuric acid.

-

Dry the resulting product with anhydrous calcium chloride to obtain pure this compound.[9]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the Reimer-Tiemann synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable building block in several areas of research and industry:

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the production of various pharmaceutical agents.[1] Notably, it is used in the synthesis of compounds targeting neurological disorders.[1] For instance, it is a precursor for BIIB042, a γ-secretase modulator.[7]

-

Organic Synthesis: In organic chemistry, its reactivity is exploited to create complex aromatic structures.[1] It is an important raw material for the synthesis of coumarin (B35378) derivatives.[9]

-

Agrochemicals and Dyes: The compound is utilized in the manufacturing of pesticides and dyestuffs.[8][9][10]

-

Biochemical Research: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.[1]

-

Analytical Chemistry: This chemical is used to develop reagents for the detection of specific metal ions in various samples.[1]

-

Materials Science: It is an important intermediate in the synthesis of Metal-Organic Frameworks (MOFs).[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H5BrO2 | CID 4066019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 22532-62-3|this compound|BLD Pharm [bldpharm.com]

- 4. 4-ブロモ-2-ヒドロキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 22532-62-3 | FB11113 [biosynth.com]

- 7. This compound CAS-No-22532-62-3 - Career Henan Chemical Co. [coreychem.com]

- 8. This compound | 22532-62-3 [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Key Reactions of 4-Bromo-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-hydroxybenzaldehyde is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde, a nucleophilic hydroxyl group, and a bromine atom amenable to further functionalization, makes it a valuable precursor for a diverse range of heterocyclic and acyclic compounds. This technical guide provides a comprehensive overview of the core reactions involving this compound, including detailed experimental protocols, quantitative data, and visual representations of key synthetic transformations. The information presented herein is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel chemical entities derived from this important building block.

Introduction

This compound, also known as 4-bromosalicylaldehyde, is a crystalline solid that serves as a pivotal starting material in the synthesis of a multitude of organic molecules.[1][2] Its utility stems from the orthogonal reactivity of its functional groups, which allows for selective transformations at the aldehyde, hydroxyl, or aryl bromide moieties. This compound is a key precursor in the synthesis of coumarins, chalcones, Schiff bases, and other pharmacologically relevant scaffolds.[1][3] This guide will delve into the principal reactions of this compound, providing detailed methodologies and quantitative data to facilitate its application in research and development.

Synthesis of this compound

The most common method for the synthesis of this compound is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol.[4]

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction of 4-bromophenol (B116583) with chloroform (B151607) in the presence of a strong base yields this compound. The use of phase-transfer catalysts can significantly improve the yield of the desired product.[4]

Reaction Scheme:

Caption: Synthesis of this compound via the Reimer-Tiemann Reaction.

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

4-Bromophenol

-

Sodium hydroxide (B78521) (NaOH)

-

Chloroform (CHCl₃)

-

Tetrabutylammonium (B224687) chloride (phase-transfer catalyst)

-

Isobutanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium bisulfite

-

Sulfuric acid (H₂SO₄)

-

Anhydrous calcium chloride

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, add 0.4 mol of 4-bromophenol followed by 160 mL of 40% aqueous sodium hydroxide solution.

-

Stir the mixture for 30 minutes until a uniform solution is obtained.

-

Cool the mixture to 65-70°C.

-

Add 0.0016 mol of tetrabutylammonium chloride dissolved in a mixture of 52 mL of 1,4-dioxane and isobutanol (30:1 v/v).

-

In the dropping funnel, place 0.52 mol of chloroform.

-

While maintaining the reaction temperature below 70°C, add the chloroform dropwise to the stirred reaction mixture.

-

After the addition is complete, continue stirring at 65-70°C for an additional hour.

-

Cool the reaction mixture and acidify with a 1:1 (v/v) solution of hydrochloric acid to a pH of 2-3.

-

Filter the resulting solid by vacuum filtration.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with 20 mL of diethyl ether.

-

Combine the ether extracts with the filtered solid and remove the ether by distillation.

-

Perform steam distillation on the residue.

-

Add the distillate to a saturated solution of sodium bisulfite and shake vigorously to precipitate the adduct.

-

Decompose the adduct with 10% sulfuric acid.

-

Dry the resulting product with anhydrous calcium chloride to obtain this compound.

Quantitative Data:

| Reaction | Catalyst | Yield | Reference |

| Reimer-Tiemann | Phase-transfer catalyst | >60% | [4] |

| Reimer-Tiemann | Ultrasound catalysis | 77% (total hydroxybenzaldehydes) | [4] |

Key Reactions of this compound

The presence of the aldehyde and hydroxyl groups in an ortho relationship makes this compound an excellent substrate for a variety of condensation and cyclization reactions.

Coumarin (B35378) Synthesis via Perkin Reaction

The Perkin reaction is a classic method for the synthesis of coumarins from salicylaldehyde (B1680747) derivatives and an acid anhydride (B1165640).[5][6] this compound can be used to synthesize 6-bromocoumarin derivatives.

Reaction Scheme:

Caption: Synthesis of a 6-Bromo-3-arylcoumarin via the Perkin Reaction.

Experimental Protocol: Synthesis of 6-Bromo-3-phenylcoumarin (Adapted from a similar procedure[8])

Materials:

-

This compound

-

Phenylacetic acid

-

Acetic anhydride

Procedure:

-

A mixture of this compound (1 mmol), phenylacetic acid (1.2 mmol), acetic anhydride (3 mL), and triethylamine (1.5 mL) is heated at 140°C for 5 hours.

-

The reaction mixture is then cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol (B145695) to afford 6-bromo-3-phenylcoumarin.

Quantitative Data:

| Product | Yield | Reference |

| 6-Bromo-3-arylcoumarins | 50-60% | [7] |

Chalcone (B49325) Synthesis via Claisen-Schmidt Condensation

Chalcones are synthesized through the base-catalyzed Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503).[1][3]

Reaction Scheme:

Caption: Synthesis of a chalcone derivative from this compound.

Experimental Protocol: Synthesis of (E)-1-(4-bromophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one (Adapted from a similar procedure[3])

Materials:

-

This compound

-

Acetophenone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve this compound (10 mmol) and acetophenone (10 mmol) in 50 mL of ethanol.

-

To this solution, add 10 mL of a 40% aqueous sodium hydroxide solution dropwise with constant stirring.

-

Maintain the reaction mixture at 20-25°C, using a cold water bath if necessary, and continue stirring for 4-5 hours.

-

After the stirring period, neutralize the reaction mixture with a dilute solution of hydrochloric acid (e.g., 1 M HCl) to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Purify the crude chalcone by recrystallization from ethanol.

Quantitative Data:

| Reactants | Product | Yield | Reference |

| 4-Bromoacetophenone + Benzaldehyde | 4'-Bromochalcone | High | [3] |

Schiff Base Synthesis

The aldehyde group of this compound readily condenses with primary amines to form Schiff bases (imines).[8][9][10]

Reaction Scheme:

Caption: Synthesis of a Schiff base from this compound.

Experimental Protocol: Synthesis of 4-Bromo-2-((phenylimino)methyl)phenol (Adapted from a similar procedure[9][10])

Materials:

-

This compound

-

Aniline

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve this compound (10 mmol) in 20 mL of ethanol in a round-bottom flask.

-

Add aniline (10 mmol) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture to room temperature.

-

The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, catalyzed by a weak base, to form a C=C double bond.[11][12]

Reaction Scheme:

Caption: Knoevenagel condensation leading to a coumarin derivative.

Experimental Protocol: Synthesis of 3-acetyl-6-bromocoumarin (B182494) (Adapted from a similar procedure[5])

Materials:

-

This compound

-

Ethyl acetoacetate

-

Piperidine

-

Ethanol

Procedure:

-

In a round-bottom flask, mix this compound (10 mmol) and ethyl acetoacetate (10 mmol).

-

Add a few drops of piperidine as a catalyst.

-

Stir the mixture at room temperature for 15-30 minutes.

-

The reaction mixture will solidify.

-

Add a small amount of cold ethanol and filter the solid product.

-

Wash the product with cold ethanol and dry to obtain 3-acetyl-6-bromocoumarin.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide.[13]

Reaction Scheme:

Caption: Synthesis of an alkene via the Wittig Reaction.

Experimental Protocol: Synthesis of 4-Bromo-2-vinylphenol (Adapted from a similar procedure[14])

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

This compound

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate

Procedure:

-

In a dry, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF.

-

Cool the suspension to 0°C and add n-butyllithium (1.1 equiv) dropwise.

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Cool the solution to 0°C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Summary of Quantitative Data

| Reaction Type | Starting Material | Key Reagents | Product | Yield | Reference |

| Reimer-Tiemann | 4-Bromophenol | Chloroform, NaOH | This compound | >60% | [4] |

| Perkin Condensation | This compound | Phenylacetic acid, Ac₂O | 6-Bromo-3-phenylcoumarin | 50-60% | [7] |

| Claisen-Schmidt | 4-Bromoacetophenone | Benzaldehyde, NaOH | 4'-Bromochalcone | High | [3] |

Experimental Workflows

General Workflow for Condensation Reactions

Caption: A generalized workflow for condensation reactions involving this compound.

Workflow for Wittig Reaction

Caption: A typical workflow for a Wittig reaction.

Synthetic Pathways from this compound

While specific signaling pathway involvement for this compound is not extensively documented in the scientific literature, its primary importance lies in its role as a versatile synthetic intermediate. The following diagram illustrates the key synthetic transformations and the classes of compounds that can be accessed from this starting material.

Caption: Key synthetic routes originating from this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The strategic placement of its functional groups allows for the efficient construction of a wide array of complex molecules, including coumarins, chalcones, and Schiff bases, many of which exhibit interesting biological properties. This guide has provided a detailed overview of the core reactions of this compound, complete with experimental protocols and quantitative data, to serve as a practical resource for the scientific community. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel compounds with significant applications in medicine and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. iris.unica.it [iris.unica.it]

- 7. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 8. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]